molecular formula C15H24 B1610996 (-)-alpha-Neoclovene CAS No. 4545-68-0

(-)-alpha-Neoclovene

Cat. No.: B1610996
CAS No.: 4545-68-0
M. Wt: 204.35 g/mol
InChI Key: ZCJQJJWNFDNQGZ-SNPRPXQTSA-N
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Description

(-)-alpha-Neoclovene: is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units This compound is found in various essential oils and is known for its distinctive aroma

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Neoclovene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. The reaction conditions often require specific enzymes, such as sesquiterpene synthases, which facilitate the cyclization process to form the desired sesquiterpene structure.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions: (-)-alpha-Neoclovene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to modify the double bonds within the molecule, typically employing reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can result in saturated hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, (-)-alpha-Neoclovene is studied for its unique structural properties and potential as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is investigated for its potential antimicrobial and anti-inflammatory properties. It is also studied for its role in plant defense mechanisms.

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and its potential role in cancer treatment.

Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its distinctive aroma. It is also explored for its potential use in bio-based materials and renewable energy sources.

Mechanism of Action

The mechanism of action of (-)-alpha-Neoclovene involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes, while its antimicrobial properties could result from disrupting microbial cell membranes. The exact pathways and molecular targets are still under investigation, but these interactions highlight the compound’s potential therapeutic benefits.

Comparison with Similar Compounds

    alpha-Caryophyllene: Another sesquiterpene with similar structural features but different biological activities.

    beta-Caryophyllene: Known for its anti-inflammatory and analgesic properties.

    alpha-Humulene: Shares structural similarities with (-)-alpha-Neoclovene and is studied for its anti-inflammatory and anticancer properties.

Uniqueness: this compound stands out due to its specific stereochemistry and the unique combination of biological activities it exhibits

Properties

IUPAC Name

(1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJQJJWNFDNQGZ-SNPRPXQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C13CCC2C(C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@@]2([C@]13CC[C@@H]2C(C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746610
Record name (-)-alpha-Neoclovene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4545-68-0
Record name (-)-alpha-Neoclovene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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